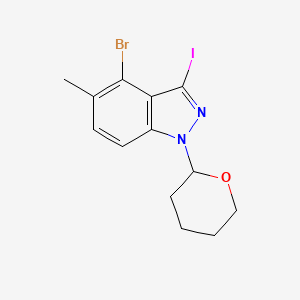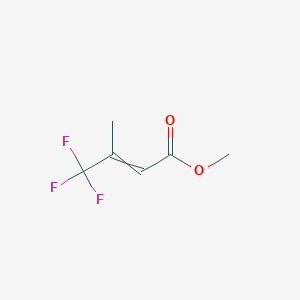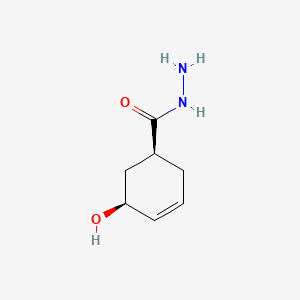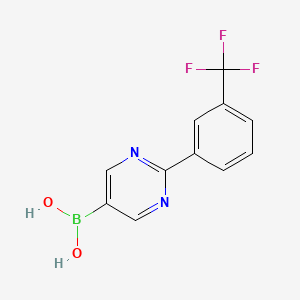
(5-Cyclobutylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclobutylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Cyclobutylfuran-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a cyclobutyl-substituted furan with a boronic ester like B(Oi-Pr)3 or B(OMe)3 at low temperatures can yield the desired boronic acid . This method helps to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free alternative for producing boronic acids .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclobutylfuran-2-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Miyaura Borylation: This reaction involves the cross-coupling of bis(pinacolato)diboron with aryl halides to form boronates.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., PdCl2(dppf)), bases (e.g., KOAc, KOPh), and boronic esters (e.g., B2pin2).
Major Products: The major products formed from these reactions are typically boronates and substituted aromatic compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
(5-Cyclobutylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (5-Cyclobutylfuran-2-yl)boronic acid exerts its effects involves the formation of boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and sensing applications . The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with various substrates .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Formylfuran-5-boronic acid
- 4-Methoxyphenylboronic acid
Comparison: (5-Cyclobutylfuran-2-yl)boronic acid is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(5-cyclobutylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
YPBHYGPZNLJKRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)

![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)


![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094522.png)
![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
